4,4-Difluoropiperidin-2-one
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Overview
Description
4,4-Difluoropiperidin-2-one is a chemical compound with the molecular formula C5H7F2NO and a molecular weight of 135.11 g/mol It is a fluorinated derivative of piperidinone, characterized by the presence of two fluorine atoms at the 4-position of the piperidinone ring
Preparation Methods
The synthesis of 4,4-Difluoropiperidin-2-one typically involves the fluorination of piperidinone derivatives. One common method includes the treatment of piperidinone with fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor . The reaction is usually carried out under controlled conditions to ensure the selective introduction of fluorine atoms at the desired positions. Industrial production methods may involve large-scale fluorination processes using similar reagents and conditions, with additional steps for purification and quality control .
Chemical Reactions Analysis
4,4-Difluoropiperidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces amines.
Scientific Research Applications
4,4-Difluoropiperidin-2-one has a wide range of applications in scientific research:
Biology: This compound is used in the development of fluorinated analogs of biologically active molecules, aiding in the study of their biological activities and mechanisms of action.
Mechanism of Action
The mechanism of action of 4,4-Difluoropiperidin-2-one is primarily related to its ability to interact with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target proteins and enzymes. This interaction can modulate the activity of these targets, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
4,4-Difluoropiperidin-2-one can be compared with other fluorinated piperidinone derivatives, such as:
4,4-Difluoropiperidine: This compound is similar in structure but lacks the carbonyl group present in this compound.
3,3-Difluoropyrrolidine: Another fluorinated derivative with a different ring structure, offering distinct chemical properties and applications.
4-(Trifluoromethyl)piperidine: This compound features a trifluoromethyl group instead of difluoromethyl, resulting in different reactivity and uses.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the carbonyl group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
4,4-difluoropiperidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F2NO/c6-5(7)1-2-8-4(9)3-5/h1-3H2,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLFWPDROWQRUQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)CC1(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1255666-74-0 |
Source
|
Record name | 4,4-difluoropiperidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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